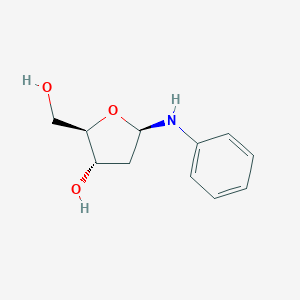

2-Deoxy-L-ribose-anilide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-anilino-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-7-10-9(14)6-11(15-10)12-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCBOKNPGJKONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1NC2=CC=CC=C2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Deoxy-L-ribose-anilide: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-L-ribose-anilide, a derivative of the L-enantiomer of the naturally occurring deoxy sugar, is a molecule of significant interest in the field of medicinal chemistry. While its parent compound, 2-deoxy-L-ribose, has garnered attention for its ability to counteract the pro-tumoral effects of its D-enantiomer, the anilide derivative presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological relevance of this compound, with a focus on its potential applications in cancer research and drug development.

Chemical Structure and Stereochemistry

This compound is formally known as N-phenyl-2-deoxy-L-ribopyranosylamine. Its structure consists of a 2-deoxy-L-ribose sugar moiety in its pyranose (six-membered ring) form, where the anomeric hydroxyl group is replaced by an aniline group through an N-glycosidic bond. The "L" configuration indicates that it is the stereoisomer (mirror image) of the more common 2-deoxy-D-ribose, a fundamental component of DNA.

The stereochemistry of the sugar ring is crucial to its biological activity. The specific arrangement of the hydroxyl groups and the anilino substituent at the anomeric carbon (C1) can exist as either the α or β anomer. While the anomeric configuration of commercially available this compound is not always specified, laboratory synthesis can often lead to a mixture of anomers or be directed to a specific stereoisomer. A related compound, N-(4-chlorophenyl)-2-deoxy-α-L-ribopyranosylamine, has been synthesized and its α-anomeric configuration confirmed by X-ray crystallography, suggesting that the α-anomer can be a stable and isolable product.[1]

Molecular Formula: C₁₁H₁₅NO₃[2]

Molecular Weight: 209.24 g/mol [3]

CAS Number: 104578-89-4[2]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, based on its structure and data from commercial suppliers and related compounds, the following properties can be inferred. This information is critical for handling, formulation, and experimental design.

| Property | Value | Source |

| Appearance | White to off-white solid/crystal | [4] |

| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions. | Inferred |

| Storage Temperature | 4°C | [2] |

Spectroscopic Data:

-

¹H NMR (300 MHz, DMSO-d₆): δ 1.68 (m, 1H), 1.78 (m, 1H), 3.37 (d, 1H), 3.49 (s, 1H), 3.62 (q, 1H), 3.68 (m, 1H), 4.36 (d, 1H), 4.56 (m, 1H), 4.69 (d, 1H), 6.16 (d, 1H), 6.53 (d, 2H), 6.886 (d, 2H).[1]

-

¹³C NMR (300 MHz, DMSO-d₆): δ 144.2, 129.2, 125.3, 113.4, 80.3, 68.0, 66.8, 65.7, 34.7, 20.1.[1]

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction between 2-deoxy-L-ribose and aniline. This reaction is a well-established method for the formation of N-glycosidic bonds and has been historically used for the purification and characterization of sugars.[5][6]

General Synthetic Principle

The reaction involves the nucleophilic attack of the amino group of aniline on the anomeric carbon of the hemiacetal form of 2-deoxy-L-ribose. The reaction is typically acid-catalyzed, which protonates the anomeric hydroxyl group, making it a better leaving group (water).

Experimental Protocol: Purification of 2-Deoxy-L-ribose via Anilide Derivative Formation

While a dedicated synthetic protocol for this compound is not extensively published, a patent describing the purification of 2-deoxy-L-ribose outlines the formation and subsequent hydrolysis of the anilide derivative.[7] This process can be adapted for the synthesis and isolation of the anilide itself.

Step 1: Reaction of Crude 2-Deoxy-L-ribose with Aniline

-

Dissolve the crude 2-deoxy-L-ribose in deionized water.

-

Add methanol and aniline to the solution.

-

Allow the reaction to proceed to form the anilide salt. The anilide derivative, being less soluble, will precipitate from the reaction mixture.

-

Filter the precipitate and wash it thoroughly.

Step 2: Isolation and Purification of this compound

-

At this stage, the filtered and washed solid is the this compound.

-

For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Note: The patent's primary goal is to regenerate pure 2-deoxy-L-ribose by hydrolyzing the anilide with a strongly acidic resin. For the synthesis of the anilide as the final product, this hydrolysis step would be omitted.

Applications and Biological Relevance in Drug Development

The therapeutic potential of this compound is intrinsically linked to the biological activity of its parent sugar, 2-deoxy-L-ribose, particularly in the context of cancer biology.

The Role of Thymidine Phosphorylase and 2-Deoxy-D-ribose in Cancer

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in a variety of solid tumors.[8] TP catalyzes the conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, which is subsequently dephosphorylated to 2-deoxy-D-ribose.[9] Elevated levels of 2-deoxy-D-ribose in the tumor microenvironment have been shown to:

-

Promote angiogenesis: Stimulate the formation of new blood vessels, which is essential for tumor growth and metastasis.[10]

-

Induce endothelial cell chemotaxis: Attract endothelial cells, the building blocks of blood vessels, to the tumor site.[9]

-

Confer resistance to apoptosis: Protect cancer cells from programmed cell death, particularly under hypoxic conditions.[11]

2-Deoxy-L-ribose as an Inhibitor of Pro-Tumoral Effects

2-Deoxy-L-ribose, the stereoisomer of the TP-produced deoxy-sugar, acts as a competitive inhibitor of the pro-tumoral effects of 2-deoxy-D-ribose.[8] Studies have demonstrated that 2-deoxy-L-ribose can:

-

Inhibit angiogenesis: Suppress the formation of new blood vessels induced by TP-overexpressing tumor cells.

-

Suppress metastasis: Reduce the number of metastatic nodules in preclinical models.[11]

-

Enhance apoptosis: Increase programmed cell death in tumor cells.

Rationale for this compound in Drug Development

The derivatization of 2-deoxy-L-ribose to its anilide form offers several potential advantages from a drug development perspective:

-

Improved Pharmacokinetic Properties: The addition of the phenyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This modification could potentially lead to enhanced cell permeability and bioavailability compared to the parent sugar.

-

Scaffold for Further Modification: The aniline moiety provides a reactive handle for further chemical modifications. This allows for the synthesis of a library of analogs with potentially improved potency, selectivity, and drug-like properties.

-

Novel Molecular Interactions: The anilide group may engage in different or additional interactions with biological targets compared to the hydroxyl group of the parent sugar, potentially leading to a modified or enhanced mechanism of action.

Conclusion

This compound is a promising chemical entity with a strong scientific rationale for its investigation as a potential anticancer agent. Its structural relationship to 2-deoxy-L-ribose positions it as a potential inhibitor of the pro-tumoral pathways driven by thymidine phosphorylase and its metabolic product, 2-deoxy-D-ribose. While further research is required to fully elucidate its physicochemical properties, establish robust synthetic protocols, and define its precise mechanism of action, the existing evidence warrants its consideration as a valuable lead compound in the development of novel cancer therapeutics. This technical guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule and its derivatives.

References

-

Nakajima, Y., et al. (2004). Inhibition of Metastasis of Tumor Cells Overexpressing Thymidine Phosphorylase by 2-Deoxy-L-ribose. Cancer Research, 64(5), 1794-1801. [Link]

-

Akiyama, S., et al. (2004). The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression. Cancer Science, 95(11), 851-857. [Link]

-

Nakajima, Y., Madhyastha, R., & Maruyama, M. (2009). 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression. Anticancer Agents in Medicinal Chemistry, 9(2), 239-245. [Link]

-

Nakajima, Y., et al. (2004). Inhibition of metastasis of tumor cells overexpressing thymidine phosphorylase by 2-deoxy-L-ribose. PubMed, 64(5), 1794-801. [Link]

- Google Patents. (2005). Method for producing 2-deoxy-L-ribose. EP1556396A1.

- Google Patents. (2013).

- Google Patents. (2005). Method for producing 2-deoxy-L-ribose. EP1556396A1.

-

Acta Crystallographica Section E: Structure Reports Online. (2008). N-(4-Chlorophenyl)-2-deoxy-α-l-ribopyranosylamine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. farmamol.web.uah.es [farmamol.web.uah.es]

- 4. US7304154B2 - Method for producing 2-deoxy-L-ribose - Google Patents [patents.google.com]

- 5. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]

- 6. CN103435662B - A kind of purification process of 2-deoxidation-L-ribose - Google Patents [patents.google.com]

- 7. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of metastasis of tumor cells overexpressing thymidine phosphorylase by 2-deoxy-L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Authored by: Senior Application Scientist, Gemini Laboratories

An In-depth Technical Guide to 2-Deoxy-L-ribose-anilide: Synthesis, Properties, and Application in Purification Workflows

Abstract: This technical guide provides a comprehensive overview of this compound, a key crystalline derivative used in the purification and characterization of 2-Deoxy-L-ribose. The document details the compound's fundamental molecular properties, a detailed protocol for its synthesis via Schiff base formation, and the mechanistic rationale behind its application. This guide is intended for researchers and process development scientists working in carbohydrate chemistry, nucleoside synthesis, and drug development who require a practical, in-depth understanding of this compound.

Introduction: The Strategic Role of a Crystalline Derivative

2-Deoxy-L-ribose is the enantiomer of the naturally occurring 2-Deoxy-D-ribose, the foundational sugar of deoxyribonucleic acid (DNA). The L-enantiomer and its derivatives are of significant interest in the synthesis of L-nucleosides, which are potent antiviral and anticancer agents. The synthesis of high-purity 2-Deoxy-L-ribose is a critical step in the development of these therapeutics.

However, the synthesis of chiral sugars often results in crude products contaminated with isomers and other impurities that are difficult to separate due to their high solubility and tendency to form syrups. A classic and highly effective strategy to overcome this challenge is the conversion of the crude sugar into a stable, easily crystallizable derivative. This compound serves this exact purpose. By reacting crude 2-Deoxy-L-ribose with aniline, a crystalline anilide is formed, which can be easily isolated and purified by recrystallization. Subsequently, the pure anilide can be hydrolyzed to yield highly pure 2-Deoxy-L-ribose[1]. This guide elucidates the properties of this key intermediate and provides a robust protocol for its synthesis and application.

Physicochemical and Molecular Properties

The fundamental properties of this compound are summarized below. This data is essential for material characterization, reaction stoichiometry calculations, and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₃ | [2] |

| Molecular Weight | 209.24 g/mol | Calculated |

| CAS Number | 104578-89-4 | [2] |

| Canonical Name | 2-Deoxy-N-phenyl-L-ribofuranosylamine | [2] |

| Typical Appearance | Solid | [1] |

Synthesis Protocol: Formation of this compound

The synthesis of the anilide is a straightforward condensation reaction between the aldehyde group of the open-chain form of 2-Deoxy-L-ribose and the primary amine of aniline, forming a Schiff base (or more accurately, an N-glycoside or glycosylamine) which cyclizes to the more stable furanosylamine form.

Causality and Experimental Rationale

-

Choice of Solvent: The reaction is typically performed in a mixed solvent system, such as methanol and water[2]. 2-Deoxy-L-ribose is highly soluble in water, while aniline has better solubility in alcohols like methanol. The mixed system ensures that both reactants are fully solvated, maximizing the reaction rate. Furthermore, the resulting anilide derivative has lower solubility in this mixed solvent system compared to the starting materials, which facilitates its precipitation and isolation.

-

Reactant Stoichiometry: Aniline is used in slight excess to ensure the complete conversion of the valuable sugar intermediate. The reaction is an equilibrium process, and using an excess of one reactant drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Crystallization and Isolation: The formation of a stable, crystalline solid is the primary goal of this procedure[1]. Cooling the reaction mixture significantly reduces the solubility of the anilide, promoting crystallization. Filtration is a simple and effective method for isolating the solid product from the soluble impurities left in the mother liquor. The subsequent washing with a cold solvent removes any residual impurities adhering to the crystal surface.

Step-by-Step Experimental Workflow

The following protocol is synthesized from methodologies described in purification patents[1][2].

-

Dissolution of Starting Material:

-

In a suitable reaction vessel, dissolve crude 2-Deoxy-L-ribose in deionized water to a concentration of approximately 20-30% (w/v).

-

To this aqueous solution, add an equal volume of methanol. Stir until the solution is homogeneous.

-

-

Addition of Aniline:

-

Add a 1.1 molar equivalent of aniline to the sugar solution slowly with continuous stirring.

-

Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours. The formation of a precipitate may be observed during this time.

-

-

Crystallization and Isolation:

-

Cool the reaction vessel in an ice bath to 0-4°C and maintain for at least 1 hour to maximize crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small volume of cold 1:1 methanol/water solution.

-

Wash the cake again with a non-polar solvent, such as t-butyl methyl ether, to aid in drying[2].

-

-

Drying and Storage:

-

Dry the crystalline this compound under vacuum at low temperature (e.g., 30-40°C) until a constant weight is achieved.

-

Store the purified product in a desiccator at 4°C[2].

-

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Deoxy-L-ribose-anilide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Deoxy-L-ribose-anilide, a molecule of interest in glycochemistry and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide leverages a predictive and comparative approach. By analyzing the known spectroscopic features of its constituent parts—2-deoxy-L-ribose and the anilide functional group—we present a detailed forecast of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines a robust experimental workflow for the synthesis and purification of this compound, providing researchers with a practical framework for its preparation and characterization.

Introduction: The Significance of this compound

2-Deoxy-L-ribose is the enantiomer of the naturally occurring 2-deoxy-D-ribose, the foundational sugar of deoxyribonucleic acid (DNA)[1]. The "L-" configuration offers a unique stereochemical scaffold for the development of novel therapeutics, including antiviral and anticancer agents, that can exhibit distinct biological activities and metabolic stabilities compared to their D-counterparts. The anilide functional group, formed by the reaction of the sugar with aniline, introduces an aromatic moiety that can be crucial for molecular recognition and can serve as a handle for further chemical modifications. The resulting N-glycoside, this compound, is therefore a valuable building block in synthetic and medicinal chemistry.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This guide aims to fill the current knowledge gap by providing a detailed, predictive analysis of its spectral data.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the condensation of 2-deoxy-L-ribose with aniline. This reaction forms an N-glycosidic bond and results in a mixture of anomers (α and β) and potentially different ring forms (furanose and pyranose).

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Deoxy-L-ribose

-

Aniline (freshly distilled)

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-deoxy-L-ribose (1.0 eq) in anhydrous methanol. Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sugar and the appearance of new, less polar spots corresponding to the product.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic extract and purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient. The anomeric mixture of this compound can often be separated under carefully controlled chromatographic conditions.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data Analysis

The following sections provide a predictive analysis of the key spectroscopic data for this compound. This analysis is based on established chemical shift ranges and fragmentation patterns for similar structures.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to be complex due to the presence of multiple stereocenters and the potential for anomeric and ring-form isomers. The spectrum of the parent sugar, 2-Deoxy-D-ribose, shows a mixture of alpha- and beta-furanoses[2].

Expected Chemical Shifts (in CDCl3 or DMSO-d6):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | 7.0 - 7.5 | m | Protons on the phenyl ring of the anilide group. |

| NH | 8.0 - 9.0 | br s | The amide proton, which may be exchangeable with D2O. |

| H-1 (Anomeric) | 5.0 - 5.5 | dd or t | The chemical shift and coupling constant will be diagnostic of the anomeric configuration (α or β). |

| H-2 | 1.8 - 2.5 | m | The two diastereotopic protons at the C2 position. |

| H-3, H-4, H-5 | 3.5 - 4.5 | m | The remaining sugar ring protons, often overlapping in a complex multiplet. |

| OH | Variable | br s | Hydroxyl protons, which are exchangeable with D2O. |

Note: The exact chemical shifts and coupling constants will depend on the solvent, temperature, and the specific anomer and conformer present.

13C NMR Spectroscopy

The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of 2-Deoxy-D-ribose shows a mixture of furanose forms[3].

Expected Chemical Shifts (in CDCl3 or DMSO-d6):

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Aromatic C=O | 165 - 175 | The carbonyl carbon of the anilide is not present in the N-glycoside. |

| Aromatic C | 115 - 140 | Six signals corresponding to the phenyl ring carbons. |

| C-1 (Anomeric) | 80 - 90 | The chemical shift is sensitive to the anomeric configuration. |

| C-2 | 35 - 45 | The deoxy carbon, shifted significantly upfield compared to other sugar carbons. |

| C-3, C-4, C-5 | 60 - 80 | Carbons bearing hydroxyl groups. |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

| O-H Stretch | 3200 - 3500 | Broad, Strong |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch | 1000 - 1200 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

A study on the IR spectra of 2-deoxy-D-ribose provides a detailed analysis of the hydroxyl stretching region, which can be used as a reference for the sugar portion of the anilide[4][5].

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peaks (m/z):

| Ionization Mode | Expected Ion | Calculated m/z |

| ESI+ | [M+H]+ | 210.11 |

| ESI+ | [M+Na]+ | 232.10 |

| ESI- | [M-H]- | 208.09 |

Expected Fragmentation Pattern:

The primary fragmentation pathway is expected to be the cleavage of the N-glycosidic bond, leading to the formation of ions corresponding to the aniline and the 2-deoxy-L-ribose moieties.

Caption: Predicted fragmentation of this compound in ESI+ MS.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data remains elusive in publicly accessible literature, the predictive analysis presented herein, based on the well-understood spectroscopic behavior of its constituent parts, offers a robust framework for researchers. The detailed synthetic protocol and the predicted spectral data tables and diagrams will aid in the successful synthesis, purification, and characterization of this important molecule, thereby facilitating its application in drug discovery and development.

References

-

PubMed. (n.d.). Synthesis and structural analysis of the anilides of glucuronic acid and orientation of the groups on the carbohydrate scaffolding. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Deoxyribose, D-. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of the 2-deoxy-D-ribose molecule: 1) experimental spectrum.... Retrieved February 10, 2026, from [Link]

-

PubMed Central. (n.d.). 13C NMR relaxation and conformational flexibility of the deoxyribose ring. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Quantum mechanical interpretation of the IR Spectrum of 2-deoxy-D-ribose in the oh group stretching vibration region. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Deoxy-L-ribose. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Deoxyribose. Retrieved February 10, 2026, from [Link]

-

NIST WebBook. (n.d.). D-erythro-Pentose, 2-deoxy-. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Deoxyribose. Retrieved February 10, 2026, from [Link]

Sources

In-Depth Technical Guide: Stereochemistry of 2-Deoxy-L-ribose Derivatives

Introduction

In the landscape of therapeutic and diagnostic research, the exploration of unnatural nucleic acid analogues has opened new frontiers. Among these, L-oligonucleotides, the mirror-image counterparts of naturally occurring D-nucleic acids, have garnered significant attention.[1] The cornerstone of these L-oligonucleotides is the synthetic monosaccharide, 2-deoxy-L-ribose, the enantiomer of the naturally occurring 2-deoxy-D-ribose that forms the backbone of DNA.[2][3] This guide provides a comprehensive technical overview of the stereochemistry of 2-deoxy-L-ribose and its derivatives, offering insights for researchers, scientists, and drug development professionals. A deep understanding of the stereochemical nuances of these molecules is paramount for the rational design of novel L-oligonucleotide-based therapeutics and diagnostics.[4][5]

The primary impetus for investigating 2-deoxy-L-ribose derivatives lies in their profound biological stability. L-oligonucleotides are highly resistant to degradation by cellular nucleases, which are stereospecific for D-nucleic acids.[1][6] This inherent resistance translates to a significantly longer half-life in biological systems, a critical attribute for therapeutic agents.[1] Furthermore, L-oligonucleotides can be designed to bind with high affinity and specificity to various targets, including proteins and small molecules, making them promising candidates for aptamer-based therapies.[4]

This guide will delve into the intricate stereochemical aspects of 2-deoxy-L-ribose, from its synthesis and conformational preferences to its incorporation into L-nucleosides and oligonucleotides, and the subsequent impact on their structure and function.

PART 1: Synthesis of 2-Deoxy-L-ribose and its Derivatives

The synthesis of 2-deoxy-L-ribose, a non-natural sugar, is a critical first step in the production of L-nucleosides and L-oligonucleotides.[2] Unlike its D-enantiomer, which is readily available from natural sources, 2-deoxy-L-ribose must be prepared through stereocontrolled chemical synthesis.[7] Several synthetic strategies have been developed, often starting from readily available chiral precursors like D-ribose, D-galactose, or L-arabinose.[2][8][9][10]

Key Synthetic Approaches:

-

From D-Ribose: A notable method involves the conversion of inexpensive D-ribose into 2-deoxy-L-ribose.[8][9] One innovative approach utilizes a unique radical reaction that achieves both the inversion of configuration from D to L and the deoxygenation at the C2 position in a single step.[8][9] This method represents a highly practical route for this chiral transformation.[8][9] Another multi-step synthesis from D-ribose proceeds through a protected tetrol intermediate, followed by oxidation and hydrolysis to yield L-ribose, which can then be deoxygenated at the C2 position.[11]

-

From L-Arabinose: L-arabinose, another readily available L-sugar, serves as an efficient starting material for 2-deoxy-L-ribose.[10][11] A key step in this conversion often involves a 1,2-acyloxy shift in an alkyl radical intermediate.[12]

-

From D-Galactose: Stereospecific synthesis of L-deoxyribose can also be achieved from D-galactose, highlighting the versatility of using common D-sugars from the chiral pool to access their L-counterparts.[2][9]

Experimental Protocol: Synthesis of a 2-Deoxy-L-ribose Synthon from D-Ribose

This protocol outlines a key transformation in the synthesis of 2-deoxy-L-ribose derivatives, adapted from a reported methodology.[8] The process involves the formation of a dithioacetal derivative, a crucial intermediate for further synthetic manipulations.

Step 1: Formation of the Acyclic D-form Precursor

-

Starting with D-ribose, a series of protection and functional group manipulations are performed to yield an acyclic precursor amenable to radical cyclization. The specific steps are detailed in the cited literature.[8]

Step 2: Radical Reaction for Inversion and Deoxygenation

-

The acyclic precursor is subjected to a novel radical reaction. This key step simultaneously inverts the stereochemistry from the D-form to the L-form and removes the hydroxyl group at the C2 position.[8][9]

Step 3: Formation of the Dithioacetal Derivative

-

The product from the radical reaction is treated with 1,3-propanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) in an inert solvent like dichloromethane (CH₂Cl₂) at 0 °C.

-

The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

Step 4: Benzoylation for Characterization

-

The crude dithioacetal derivative is dissolved in pyridine.

-

Benzoyl chloride is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

-

The resulting benzoylated dithioacetal derivative can be purified by column chromatography on silica gel. The stereochemistry of this derivative can be unequivocally confirmed by X-ray crystallography.[8]

PART 2: Conformational Analysis of the 2-Deoxy-L-ribose Ring

The biological function and pairing properties of nucleic acids are intrinsically linked to the conformation of the sugar moiety.[13] In 2-deoxy-L-ribose, the five-membered furanose ring is not planar and exists in a dynamic equilibrium between two principal puckered conformations: C2'-endo (South) and C3'-endo (North).[14] This conformational preference is crucial as it dictates the overall geometry of the L-oligonucleotide duplex.

The Pseudorotation Concept

The conformational landscape of the furanose ring is best described by the concept of pseudorotation. The two dominant conformations, C2'-endo and C3'-endo, are interconverted through a low-energy pathway. The C2'-endo conformation is typically favored in B-form DNA, while the C3'-endo conformation is characteristic of A-form DNA and RNA.[14]

Factors Influencing Conformation:

-

Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (C1') to adopt an axial orientation.[15] In the context of 2-deoxy-L-ribose, the anomeric effect, arising from the interaction between the lone pairs of the ring oxygen and the antibonding orbital of the C1'-N glycosidic bond, plays a role in stabilizing certain conformations.[16]

-

Substituents: The nature and stereochemistry of substituents on the furanose ring can significantly influence the conformational equilibrium. For instance, the absence of the 2'-hydroxyl group in deoxyribose, compared to ribose, leads to a greater flexibility of the sugar ring.[3]

-

Solvent Effects: The surrounding solvent molecules, particularly water, can influence the conformational preferences through hydrogen bonding and other non-covalent interactions.[17]

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of 2-deoxy-L-ribose derivatives in solution.[18][19]

Key NMR Parameters:

| NMR Parameter | Information Provided |

| ¹H-¹H Coupling Constants (J-values) | The magnitude of the vicinal coupling constants between the protons of the furanose ring is directly related to the dihedral angles between them, providing quantitative information about the sugar pucker. |

| Nuclear Overhauser Effect (NOE) | NOE data provides information about through-space distances between protons, which can be used to determine the relative orientation of different parts of the molecule, including the sugar and the nucleobase. |

| ¹³C Relaxation Times (T1) | Measurements of ¹³C spin-lattice relaxation times can provide insights into the internal motions and flexibility of the sugar ring.[13] |

Experimental Protocol: 2D NMR Analysis of a 2-Deoxy-L-ribose Derivative

-

Sample Preparation: Dissolve the purified 2-deoxy-L-ribose derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-10 mM.

-

Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Essential experiments include:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the sugar ring.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

-

Data Analysis:

-

Assign all proton and carbon resonances of the 2-deoxy-L-ribose moiety.

-

Extract vicinal proton-proton coupling constants from the COSY or high-resolution 1D proton spectrum.

-

Analyze the pattern of NOE cross-peaks to determine the relative orientation of the sugar protons and the nucleobase.

-

Use the extracted coupling constants and NOE restraints in a molecular modeling program to determine the preferred conformation(s) of the furanose ring.

-

Visualization of Conformational Equilibrium

Caption: Conformational equilibrium of the furanose ring.

PART 3: Stereochemistry of L-Nucleosides and L-Oligonucleotides

The incorporation of 2-deoxy-L-ribose into nucleosides and oligonucleotides results in structures that are the mirror images of their natural D-counterparts.[20] This inversion of stereochemistry at every chiral center of the sugar-phosphate backbone has profound implications for the structure, properties, and biological activity of the resulting L-nucleic acids.

L-Nucleoside Synthesis

The synthesis of L-nucleosides, such as L-thymidine, involves the coupling of a protected 2-deoxy-L-ribose derivative with a nucleobase.[21] The stereochemistry of the glycosidic bond (α or β) is a critical aspect of this synthesis. For incorporation into L-DNA, the β-anomer is required.

Structural Features of L-DNA

-

Helicity: While D-DNA typically forms a right-handed double helix (B-form), L-DNA forms a left-handed double helix.[22]

-

Base Pairing: L-DNA follows the same Watson-Crick base pairing rules as D-DNA (A with T, and G with C).[20] The thermodynamic stability of an L-DNA duplex is identical to that of its D-DNA counterpart with the same sequence.[4]

-

Hybridization: L-DNA cannot hybridize with D-DNA or D-RNA due to stereochemical incompatibility.[22] This orthogonality is a key feature that prevents interference with endogenous nucleic acids in a biological setting.[1]

Biological Properties and Applications

The unique stereochemistry of L-oligonucleotides confers several advantageous properties for therapeutic and diagnostic applications:

-

Nuclease Resistance: L-oligonucleotides are highly resistant to degradation by nucleases, which are chiral enzymes that specifically recognize and cleave D-nucleic acids.[1][6] This leads to a significantly increased in vivo half-life.[1]

-

Reduced Immunogenicity: As unnatural molecules, L-oligonucleotides are less likely to elicit an immune response compared to some modified D-oligonucleotides.[20]

-

Aptamers (Spiegelmers): L-oligonucleotides can be selected through in vitro evolution to bind to a wide range of targets with high affinity and specificity. These L-aptamers, also known as Spiegelmers (from the German word for mirror), are promising therapeutic agents.[20]

-

Drug Delivery: The biostability of L-DNA makes it an attractive material for the construction of nanostructures for drug delivery.[4]

Visualization of D-DNA vs. L-DNA

Caption: Stereochemical differences between D-DNA and L-DNA.

Conclusion

The stereochemistry of 2-deoxy-L-ribose derivatives is a fundamental aspect that underpins the unique properties and therapeutic potential of L-oligonucleotides. From the challenges of its asymmetric synthesis to the intricate conformational dynamics of the furanose ring and the resulting left-handed helical structure of L-DNA, a thorough understanding of these stereochemical principles is essential for the continued development of this promising class of molecules. The remarkable biostability and orthogonality of L-oligonucleotides offer exciting opportunities for creating novel diagnostics, therapeutics, and research tools that can overcome many of the limitations of their natural D-counterparts. As our ability to synthesize and manipulate these mirror-image nucleic acids grows, so too will their impact on medicine and biotechnology.

References

-

Hung, J.-T., et al. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. PubMed. [Link]

-

Hung, J.-T., et al. (2018). Synthesis of L-Deoxyribonucleosides from D-Ribose. ResearchGate. [Link]

-

Taylor, M. J., et al. (2021). The clinical potential of l-oligonucleotides: challenges and opportunities. RSC Publishing. [Link]

- Whistler, R. L., & BeMiller, J. N. (1998). Synthesis of l-ribose and 2-deoxy l-ribose.

-

Wikipedia. (n.d.). Deoxyribose. Wikipedia. [Link]

-

Guchhait, N., & Patwari, G. N. (2014). Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures. PubMed. [Link]

-

Prakash, G., & Schmalz, H.-G. (2007). A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. ResearchGate. [Link]

-

Taylor, M. J., et al. (2021). The clinical potential of L-oligonucleotides: challenges and opportunities. RSC Publishing. [Link]

-

Wang, K., et al. (2016). Biostable L-DNAzyme for Sensing of Metal Ions in Biological Systems. PubMed Central. [Link]

-

Gotor, V., et al. (2004). Synthesis of beta-L-2'-deoxythymidine (L-dT). ResearchGate. [Link]

-

Vengut-Climent, E., et al. (2013). Conformational Preference and Chiroptical Response of Carbohydrates D-Ribose and 2-Deoxy-D-ribose in Aqueous and Solid P. accedaCRIS. [Link]

-

Mayer, M., & Meyer, B. (2000). Conformational analysis of the 2′‐deoxyribose moiety of T within single‐ and double‐stranded DNA. ResearchGate. [Link]

-

Wikipedia. (n.d.). L-Deoxyribose. Wikipedia. [Link]

-

Norton, R. S., & Allerhand, A. (1976). 13C NMR relaxation and conformational flexibility of the deoxyribose ring. PMC. [Link]

-

Exactmer. (2024). What Are Oligonucleotides and Their Pharmaceutical Applications?. Exactmer. [Link]

-

Chen, L., et al. (2021). Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. MDPI. [Link]

-

Giese, B., et al. (1998). Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. UCLA – Chemistry and Biochemistry. [Link]

-

Giese, B., et al. (1998). Efficient synthesis of 2-deoxy L-ribose from L-arabinose: mechanistic information on the 1,2-acyloxy shift in alkyl radicals. PubMed. [Link]

-

Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]

-

Sczepanski, J. (2021). L-DNA: Applications and the Recognition of Mirror Image Nucleic Acids. Glen Report. [Link]

-

Sutherland, J. D., & Whitfield, J. N. (2017). Partial 1H NMR analysis of the effect of exposing ribose (ribo-11) to... ResearchGate. [Link]

Sources

- 1. The clinical potential of l-oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. L-Deoxyribose - Wikipedia [en.wikipedia.org]

- 3. Deoxyribose - Wikipedia [en.wikipedia.org]

- 4. The clinical potential of l -oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05157B [pubs.rsc.org]

- 5. exactmer.com [exactmer.com]

- 6. Biostable L-DNAzyme for Sensing of Metal Ions in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient synthesis of 2-deoxy L-ribose from L-arabinose: mechanistic information on the 1,2-acyloxy shift in alkyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

- 12. chem.ucla.edu [chem.ucla.edu]

- 13. 13C NMR relaxation and conformational flexibility of the deoxyribose ring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anomeric effect - Wikipedia [en.wikipedia.org]

- 16. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 18. researchgate.net [researchgate.net]

- 19. 2-Deoxy-D-ribose(533-67-5) 1H NMR [m.chemicalbook.com]

- 20. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to the Discovery and History of 2-Deoxy-L-ribose Anilides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and potential biological significance of 2-Deoxy-L-ribose anilides. These N-glycosides, derived from the enantiomer of the naturally occurring 2-deoxy-D-ribose, represent a class of compounds with underexplored therapeutic potential. This document delves into the historical context of their synthesis, provides detailed experimental protocols for their preparation and characterization, and explores the biological rationale for their investigation, drawing from the known activities of the parent sugar and related N-glycoside analogues.

Introduction: The Significance of L-Nucleoside Analogues

In the realm of drug discovery, particularly in the development of antiviral and anticancer agents, nucleoside analogues have proven to be a cornerstone of modern medicine. The majority of these therapeutic agents are analogues of D-nucleosides, the enantiomeric form found in human DNA and RNA. However, the exploration of L-nucleoside analogues, built upon the scaffold of L-sugars such as 2-deoxy-L-ribose, has unveiled a class of compounds with unique and often advantageous pharmacological profiles.[1] L-nucleoside analogues are frequently recognized by viral enzymes but not by human cellular enzymes, leading to a wider therapeutic window and reduced host toxicity.[1] This intriguing characteristic has fueled research into the synthesis and biological evaluation of various L-sugar derivatives, including the anilides of 2-deoxy-L-ribose.

Historical Perspective: The Dawn of Deoxy Sugars

The journey to understanding 2-Deoxy-L-ribose anilides begins with the pioneering work on deoxy sugars in the mid-20th century. The research groups of Overend and Stacey, in a series of publications in the late 1940s, laid the fundamental groundwork for the synthesis of 2-deoxy-D-ribose and its L-enantiomer.[2][3] Their investigations into the chemical transformations of carbohydrates opened the door to the creation of these "unnatural" sugars in the laboratory.

A pivotal aspect of this early work was the development of methods to purify and characterize these novel compounds. The formation of crystalline derivatives was a standard and essential technique of that era. It is in this context that the anilide of 2-deoxy-D-ribose was first prepared. Subsequently, this method was applied to the L-enantiomer, where the formation of the anilide served as a robust method for the isolation and purification of 2-deoxy-L-ribose from complex reaction mixtures.[4]

Synthesis of 2-Deoxy-L-ribose Anilides: A Methodological Deep Dive

The synthesis of 2-Deoxy-L-ribose anilides is a multi-step process that begins with the preparation of the parent sugar, 2-deoxy-L-ribose. The subsequent formation of the anilide is a direct condensation reaction.

Synthesis of the Precursor: 2-Deoxy-L-ribose

Several synthetic routes to 2-deoxy-L-ribose have been established, starting from more readily available sugars. These methods often involve stereochemical inversions to arrive at the L-configuration.

-

From L-Arabinose: A common approach involves the conversion of L-arabinose, an inexpensive starting material, through a series of protection, activation, and deoxygenation steps.[5]

-

From D-Ribose: More intricate methods allow for the synthesis of 2-deoxy-L-ribose from its naturally abundant enantiomer, D-ribose. These multi-step syntheses typically involve the protection of hydroxyl groups, inversion of stereocenters, and a final deprotection.[4][6]

-

Radical-Mediated Synthesis: More modern approaches utilize radical reactions to achieve the conversion of D-sugars to 2-deoxy-L-sugar derivatives in a more concise manner.[7]

The choice of synthetic route often depends on the desired scale, cost-effectiveness, and available starting materials. A generalized workflow for the synthesis of 2-deoxy-L-ribose from a suitable precursor is depicted below.

Caption: Generalized workflow for the synthesis of 2-deoxy-L-ribose.

Formation of the Anilide: A Detailed Protocol

The formation of the anilide is a nucleophilic addition-elimination reaction between the anomeric carbon of 2-deoxy-L-ribose and aniline. The sugar exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. The reaction with aniline traps the sugar in its N-glycoside form.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-deoxy-α-L-ribopyranosylamine [8]

-

Dissolution of Reactants: A solution of 2-deoxy-L-ribose (1.34 g, 10 mmol) in 20 ml of water is prepared. In a separate flask, 4-chlorobenzenamine (0.93 g, 10 mmol) is dissolved in a minimal amount of methanol.

-

Reaction: The solution of 4-chlorobenzenamine is added to the 2-deoxy-L-ribose solution.

-

Stirring: The resulting mixture is stirred at room temperature overnight.

-

Isolation: A white solid precipitates from the reaction mixture. This solid is collected by filtration.

-

Washing: The collected solid is washed sequentially with ice-cold water and then cold diethyl ether.

-

Drying: The product is dried under reduced pressure.

This straightforward procedure typically results in a good yield of the crystalline anilide. The anomeric configuration of the product can be influenced by the reaction conditions and the nature of the substituents on the aniline.

Caption: Experimental workflow for the synthesis of 2-Deoxy-L-ribose anilides.

Structural Characterization

The structural elucidation of 2-Deoxy-L-ribose anilides relies on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure. Key signals in the ¹H NMR spectrum include those of the anomeric proton, the protons of the sugar ring, and the aromatic protons of the anilino group. The coupling constants of the anomeric proton can help in determining the anomeric configuration (α or β).[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the N-H and O-H stretching vibrations, as well as the aromatic C=C bonds.

| Spectroscopic Data for 2-Deoxy-D-ribose (Precursor) | |

| Technique | Key Features |

| ¹H NMR (D₂O) | Complex multiplet pattern due to the equilibrium of α and β anomers in both furanose and pyranose forms.[4] |

| ¹³C NMR (D₂O) | Multiple signals corresponding to the different anomeric and ring carbons in the equilibrium mixture. |

| IR | Broad O-H stretching band, C-H stretching bands, and a complex fingerprint region characteristic of the sugar scaffold. |

Note: Specific data for the L-enantiomer and its anilide would be analogous, with additional signals in the aromatic region for the anilide.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the stereochemistry of the sugar ring and the anomeric configuration. The crystal structure of N-(4-chlorophenyl)-2-deoxy-α-L-ribopyranosylamine confirms the pyranose form of the sugar and the α-anomeric linkage in the solid state.[8] This structural information is invaluable for understanding the molecule's three-dimensional shape and potential interactions with biological targets.

Biological Rationale and Therapeutic Potential

While specific biological activity data for 2-Deoxy-L-ribose anilides are not extensively reported in the literature, a strong rationale for their investigation stems from the known biological effects of the parent sugar, 2-deoxy-L-ribose, and the broader class of N-glycosides.

Anti-cancer and Anti-metastatic Properties of 2-Deoxy-L-ribose

Research has shown that 2-deoxy-L-ribose can inhibit the metastasis of tumor cells that overexpress the enzyme thymidine phosphorylase (TP).[9][10] TP is involved in angiogenesis, the formation of new blood vessels that tumors need to grow and spread. The D-enantiomer, 2-deoxy-D-ribose, a product of TP activity, promotes angiogenesis, while 2-deoxy-L-ribose can counteract this effect.[3] This suggests that derivatives of 2-deoxy-L-ribose, such as the anilides, could potentially serve as anti-angiogenic and anti-metastatic agents.

| Biological Activity of 2-Deoxy-L-ribose | |

| Activity | Mechanism of Action |

| Anti-metastatic | Inhibition of tumor cell invasion in TP-overexpressing cells.[9] |

| Anti-angiogenic | Suppression of angiogenesis.[9] |

| Pro-apoptotic | Can inhibit the anti-apoptotic effects of 2-deoxy-D-ribose.[9] |

Antiviral Potential of L-Nucleoside Analogues

As previously mentioned, L-nucleoside analogues are a promising class of antiviral compounds.[1] The unique stereochemistry of the L-sugar can lead to selective inhibition of viral polymerases. The anilide moiety of 2-Deoxy-L-ribose anilides could serve as a modifiable handle to create a library of compounds for antiviral screening. The phenyl ring can be substituted with various functional groups to optimize activity and pharmacokinetic properties.

Caption: Rationale for the therapeutic potential of 2-Deoxy-L-ribose anilides.

Conclusion and Future Directions

The study of 2-Deoxy-L-ribose anilides is rooted in the foundational work on deoxy sugars from the mid-20th century. While initially utilized as a tool for the purification and characterization of the parent L-sugar, the biological activities of 2-deoxy-L-ribose suggest that its anilide derivatives may hold significant therapeutic potential. The straightforward synthesis of these compounds, coupled with the vast possibilities for chemical modification of the aniline ring, makes them attractive targets for further investigation in the fields of oncology and virology.

Future research should focus on a systematic evaluation of the biological activities of a library of substituted 2-Deoxy-L-ribose anilides. Key areas of investigation include their anti-proliferative effects on cancer cell lines, their ability to inhibit angiogenesis in vitro and in vivo, and their potential as inhibitors of viral replication. Such studies will be crucial in determining whether these historical chemical curiosities can be developed into the next generation of therapeutic agents.

References

- EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents.

- Deriaz, R. E., Overend, W. G., Stacey, M., Teece, E. G., & Wiggins, L. F. (1949). 400. Deoxy-sugars. Part V. A reinvestigation of the glycal method for the synthesis of 2-deoxy-D- and -L-ribose. Journal of the Chemical Society (Resumed), 1879.

- Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed. (2018). Journal of Organic Chemistry, 83(24), 14923-14932.

- 2-Deoxy-L-ribose: A Foundation for Next-Generation Antiviral Treatments. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression - PubMed. (2009). Anticancer Agents in Medicinal Chemistry, 9(2), 239-45.

-

2-Deoxy-L-ribose - ResBioAgro. Available at: [Link]

- Overend, W. G., Stacey, M., & Wiggins, L. F. (1949). 288. Deoxy-sugars. Part IV. A synthesis of 2-deoxy-D-ribose from D-erythrose. Journal of the Chemical Society (Resumed), 1358.

- WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents.

-

A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose | Request PDF - ResearchGate. Available at: [Link]

- Biological activity of anomeric pairs of lipophilic glycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine - PubMed. (1990).

- Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxyribose pyrimidine nucleoside analogues against duck hepatitis B virus (DHBV) and human hepatitis B virus (HBV) replication - PubMed. (2010). Journal of Medicinal Chemistry, 53(19), 7156-66.

-

Method for preparing 2-deoxy-D-ribose (2016) | Xing-Yong Liang - SciSpace. Available at: [Link]

- CN102108089A - Preparation method of 2-deoxy-L-ribose - Google Patents.

- Nebulized 2-deoxylated glucose analogues inhibit respiratory viral infection in advanced in vitro airway models - PubMed. (2025). Scientific Reports, 15(1), 9515.

-

Research progress in natural N-glycosides and synthetic methodologies for the formation of N-glycosidic bonds - ResearchGate. Available at: [Link]

- N-(4-Chlorophenyl)-2-deoxy-α-l-ribopyranosylamine - PMC. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1317.

Sources

- 1. 2-Deoxy-L-ribose | ResBioAgro [resbioagro.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Deoxy-D-ribose(533-67-5) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis and biological activity of polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral evaluation of 2′-deoxy-2′-C-trifluoromethyl β-d-ribonucleoside analogues bearing the five naturally occurring nucleic acid bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2-Deoxy-L-ribose | C5H10O4 | CID 6994527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, structure, and biological activity of certain 2-deoxy-beta-D-ribo-hexopyranosyl nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

2-Deoxy-L-ribose-anilide: The Critical Purification Scaffold for L-Nucleoside Therapeutics

Topic: 2-Deoxy-L-ribose-anilide (CAS 104578-89-4) Content Type: Technical Reference Guide Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

This compound (CAS 104578-89-4) is a specialized carbohydrate derivative primarily utilized as a crystallization scaffold in the manufacturing of high-purity 2-deoxy-L-ribose. While the free sugar (2-deoxy-L-ribose) is often an unstable oil or hygroscopic solid difficult to purify, its anilide derivative forms robust, high-melting crystals. This property makes CAS 104578-89-4 an indispensable intermediate in the supply chain for L-nucleoside antivirals (e.g., Telbivudine, Lamivudine analogs) and L-DNA aptamers, where enantiomeric purity is non-negotiable.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is the

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| CAS Number | 104578-89-4 | Specific to the L-enantiomer. |

| IUPAC Name | (2S,3R)-2-(hydroxymethyl)-5-(phenylamino)tetrahydrofuran-3-ol | Also known as 2-Deoxy- |

| Molecular Formula | ||

| Molecular Weight | 209.24 g/mol | |

| Appearance | White to off-white crystalline solid | Distinct from the syrupy free sugar. |

| Melting Point | 170–172 °C | Value based on the enantiomeric D-form; characteristic of high purity. |

| Solubility | Soluble in hot ethanol/methanol; sparingly soluble in cold water/ether. | Differential solubility drives its purification utility. |

| Stereochemistry | L-series | Mirror image of the natural DNA sugar backbone. |

Synthesis & Production Workflow

The synthesis of this compound is typically a downstream process step following the chemical conversion of abundant precursors (like L-arabinose or D-ribose) into crude 2-deoxy-L-ribose. The anilide formation serves as a "chemical filter."

Reaction Mechanism

The reaction involves the nucleophilic attack of the aniline nitrogen on the anomeric carbon of the reducing sugar. This reversible condensation forms a Schiff base intermediate which rapidly cyclizes to the thermodynamically stable

Detailed Protocol (Purification Cycle)

Note: This protocol is adapted from standard carbohydrate methodology for deoxy-sugars.

Step 1: Condensation (Anilide Formation)

-

Feedstock: Dissolve crude 2-deoxy-L-ribose (syrup, containing impurities like 2-deoxy-L-xylose or unreacted starting material) in minimal ethanol or methanol.

-

Reagent: Add 1.05 equivalents of freshly distilled aniline.

-

Conditions: Heat to reflux for 30–60 minutes. A catalytic amount of acetic acid may accelerate equilibrium.

-

Crystallization: Cool the solution slowly to 0–4 °C. The this compound will precipitate as white crystals, while impurities remain in the mother liquor.

-

Isolation: Filter and wash with cold ether/ethanol (1:1).

Step 2: Regeneration (Hydrolysis) To recover the pure sugar for drug synthesis:

-

Suspend the anilide crystals in water.

-

Add benzaldehyde (1.1 eq) and benzoic acid (catalytic).

-

Agitate at room temperature. The aniline transfers to the benzaldehyde (forming insoluble benzylideneaniline), releasing the water-soluble 2-deoxy-L-ribose.

-

Extract the organic byproduct with ether. The aqueous phase contains high-purity 2-deoxy-L-ribose.

Process Flow Diagram

The following diagram illustrates the role of CAS 104578-89-4 as a purification checkpoint.

Figure 1: The purification lifecycle. The anilide (Blue Node) acts as the solid-state filter to reject impurities.

Applications in Drug Development[1][6][7]

Precursor for L-Nucleosides

The primary utility of CAS 104578-89-4 is to supply pure sugar for the synthesis of L-nucleosides . L-nucleosides are "mirror-image" DNA building blocks that have gained prominence as antiviral agents because:

-

Target Specificity: They can inhibit viral polymerases (e.g., HBV, HIV) which are less stereoselective than human polymerases.

-

Metabolic Stability: Human enzymes often fail to recognize and degrade L-enantiomers, leading to improved pharmacokinetic profiles.

Key Drug Targets:

-

Telbivudine (L-dT): Used for Hepatitis B. Requires 2-deoxy-L-ribose as the starting scaffold.

-

L-DNA Aptamers: Spiegelmers (mirror-image aptamers) require L-nucleotides derived from this sugar.

Analytical Standard

In chiral chromatography, this compound serves as a reference standard to determine the enantiomeric excess (ee) of reaction mixtures attempting to synthesize non-natural sugars.

Handling & Stability

-

Storage: Store at +2°C to +8°C. Keep container tightly closed.

-

Stability: The anilide is significantly more stable against oxidation and degradation than the free sugar. It does not undergo the rapid "browning" (Maillard-type decomposition) seen with free reducing sugars, making it an ideal form for long-term storage of the carbohydrate backbone.

-

Safety: Irritating to eyes, respiratory system, and skin. Aniline is toxic; ensure all traces are removed during the hydrolysis step if the final product is for biological use.

References

-

BOC Sciences. (2024). This compound Product Specifications. Retrieved from

-

Farkas, W. G., & Hemsley, F. H. (1967).[1] Process for producing derivatives of D-glucose (US Patent 3,312,683).[1] U.S. Patent and Trademark Office. (Describes the D-enantiomer anilide purification method).

- Lee, S., et al. (2005). Method for producing 2-deoxy-L-ribose (EP1556396A1). European Patent Office.

-

ChemicalBook. (2024). This compound CAS 104578-89-4 Technical Data. Retrieved from [2]

- Butler, W. W., et al. (1950). Crystalline 2-Deoxy-D-ribose and its Anilide. Journal of the American Chemical Society, 72(9), 4324-4325. (Foundational text on the physical properties of the enantiomeric pair).

Sources

A Theoretical and Computational Roadmap for the Exploration of 2-Deoxy-L-ribose-anilide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-L-ribose-anilide, a derivative of the non-natural L-enantiomer of a fundamental DNA building block, presents an intriguing yet underexplored molecule in medicinal chemistry. While its D-isomer counterpart plays a well-documented role in biological processes such as angiogenesis, the L-form and its derivatives remain largely enigmatic.[1] This technical guide serves as a comprehensive roadmap for the theoretical and computational investigation of this compound. In the absence of extensive experimental data, this document outlines a robust framework leveraging established quantum chemical and molecular modeling methodologies to predict its structural, electronic, and spectroscopic properties. By providing a detailed, step-by-step computational protocol, this guide aims to empower researchers to unravel the molecular intricacies of this compound, thereby paving the way for future experimental validation and potential therapeutic applications.

Introduction: The Rationale for a Computational Approach

The study of carbohydrate derivatives is a cornerstone of drug discovery and chemical biology. 2-Deoxy-L-ribose, the enantiomer of the naturally occurring 2-deoxy-D-ribose, has garnered interest for its potential to modulate the biological effects of its D-counterpart. The formation of an anilide derivative through the reaction of 2-Deoxy-L-ribose with aniline is a known synthetic transformation, primarily utilized as a method for purification.[2] However, a thorough characterization of the resulting this compound is conspicuously absent from the scientific literature.

This technical guide addresses this knowledge gap by proposing a comprehensive theoretical and computational workflow. Computational chemistry offers a powerful and cost-effective avenue to predict the fundamental properties of molecules in the absence of extensive empirical data. By employing rigorous quantum mechanical calculations, we can elucidate the conformational landscape, electronic structure, and spectroscopic signatures of this compound. These theoretical insights are invaluable for guiding future experimental work, including synthesis, purification, and biological evaluation.

The methodologies outlined herein are grounded in well-established computational practices for analogous systems, such as N-aryl glycosylamines and deoxyribose sugars. This ensures the scientific rigor and predictive power of the proposed computational studies.

Proposed Computational Methodology: A Multi-faceted Approach

To gain a holistic understanding of this compound, a multi-pronged computational strategy is essential. This involves a synergistic application of quantum chemistry and molecular mechanics, each providing unique insights into the molecule's behavior.

Conformational Analysis: Unveiling the 3D Landscape

The three-dimensional structure of this compound is fundamental to its properties and potential interactions with biological targets. A thorough conformational search is the first critical step.

Experimental Protocol: Computational Conformational Search

-

Initial Structure Generation: Construct the initial 3D structure of this compound in both its pyranose and furanose ring forms, considering both α and β anomers at the anomeric carbon (C1). The open-chain form should also be considered.

-

Molecular Mechanics (MM) Search: Employ a molecular mechanics force field (e.g., MMFF94s) to perform a systematic or stochastic conformational search. This will efficiently explore the potential energy surface and identify a broad range of low-energy conformers.

-

Quantum Mechanical (QM) Optimization: Select the lowest energy conformers from the MM search for optimization at a higher level of theory. Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X and a basis set like 6-31G(d) is a suitable starting point.

-

Frequency Calculations: Perform frequency calculations on all optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Final Energy Refinement: For the most stable conformers, perform single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.

Causality Behind Experimental Choices: The multi-step approach, starting with a computationally inexpensive MM search followed by progressively more accurate QM calculations, provides a balance between thoroughness and computational cost. The choice of DFT functionals like M06-2X is particularly well-suited for systems with non-covalent interactions, which are important in determining the conformational preferences of sugars.

Caption: Workflow for the conformational analysis of this compound.

Electronic Structure Analysis: Delving into Reactivity and Properties

Understanding the electronic distribution within this compound is key to predicting its reactivity, stability, and intermolecular interactions.

Key Electronic Properties to Investigate:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions provide insights into the molecule's electron-donating and accepting capabilities, respectively.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, highlighting regions of positive (electron-deficient) and negative (electron-rich) potential, which are crucial for understanding non-covalent interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding, lone pairs, and hyperconjugative interactions, which can explain conformational preferences and reactivity.

Experimental Protocol: Electronic Structure Calculations

-

DFT Calculations: Using the optimized geometries of the most stable conformers, perform single-point energy calculations with a suitable DFT functional (e.g., B3LYP or M06-2X) and a 6-311+G(d,p) basis set.

-

FMO Analysis: Extract and visualize the HOMO and LUMO isosurfaces from the calculation output.

-

MEP Mapping: Generate the MEP surface and map it onto the electron density surface.

-

NBO Analysis: Perform an NBO analysis to investigate charge distribution and orbital interactions.

Caption: Key components of the electronic structure analysis of this compound.

Spectroscopic Property Prediction: Bridging Theory and Experiment

Predicting the spectroscopic properties of this compound is crucial for its future experimental identification and characterization.

Spectra to Simulate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) and spin-spin coupling constants is essential for interpreting experimental NMR spectra.

-

Infrared (IR) Spectroscopy: Simulating the vibrational frequencies and intensities can aid in the assignment of experimental IR bands.

Experimental Protocol: Spectroscopic Calculations

-

NMR Calculations:

-

Use the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional (e.g., B3LYP) and a basis set like 6-311+G(d,p) on the optimized geometries.

-

Calculate chemical shifts relative to a reference compound (e.g., tetramethylsilane, TMS).

-

Boltzmann-average the chemical shifts of the most stable conformers to obtain a theoretical spectrum.

-

-

IR Calculations:

-

The harmonic vibrational frequencies can be obtained from the frequency calculations performed during the conformational analysis.

-

Apply a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations.

-

Generate a theoretical IR spectrum by fitting the scaled frequencies and intensities to Lorentzian or Gaussian functions.

-

Trustworthiness and Self-Validation: The accuracy of the predicted spectra can be benchmarked against experimental data for the parent molecule, 2-deoxy-L-ribose, and aniline. This provides a self-validating system, where the computational methodology's ability to reproduce known spectra instills confidence in its predictions for the anilide derivative.

Expected Outcomes and Data Presentation

The computational studies outlined above will yield a wealth of quantitative and qualitative data. Clear and concise presentation of this data is paramount for its interpretation and utility.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer (Ring/Anomer) | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| α-pyranose | ||||

| β-pyranose | ||||

| α-furanose | ||||

| β-furanose | ||||

| Open-chain |

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

| C1 | ||

| C2 | ||

| C3 | ||

| C4 | ||

| C5 | ||

| C1' (ipso) | ||

| C2', C6' (ortho) | ||

| C3', C5' (meta) | ||

| C4' (para) | ||

| N-H |

Conclusion: A Call for Experimental Collaboration

This technical guide provides a comprehensive theoretical and computational framework for the in-depth study of this compound. The proposed methodologies, grounded in established computational chemistry principles, offer a robust pathway to predict its structural, electronic, and spectroscopic properties. The successful execution of these computational studies will provide a foundational understanding of this intriguing molecule and, critically, will generate a set of theoretical data that can be used to guide and interpret future experimental investigations.

The authors of this guide strongly advocate for a synergistic approach where computational predictions and experimental characterization go hand-in-hand. We invite experimental chemists and biochemists to collaborate in the synthesis, purification, and spectroscopic analysis of this compound. The validation of the theoretical models presented herein will not only solidify our understanding of this specific molecule but also enhance the predictive power of computational methods for other complex carbohydrate derivatives.

References

- Hwang, K. K., & Park, C. S. (2005). Method for producing 2-deoxy-l-ribose.

-

Sengupta, S., et al. (2003). 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression. Anticancer Agents in Medicinal Chemistry, 9(2), 239-245. [Link]

Sources

Magnetic Resonance Profiling & Conformational Analysis of 2-Deoxy-L-ribose-anilide

Part 1: Executive Summary & Core Directive

The "Magnetic" Misconception vs. The Analytical Reality In the context of bulk materials science, 2-Deoxy-L-ribose-anilide (CAS 104578-89-4) is a diamagnetic organic solid. It does not exhibit ferromagnetism and is repelled by external magnetic fields. However, for the drug development professional, the "magnetic properties" of this molecule refer strictly to its Nuclear Magnetic Resonance (NMR) behavior .

This guide addresses the critical need to characterize the magnetic spin states of this compound. Understanding these properties is the only reliable method to determine the anomeric configuration (

Part 2: Theoretical Magnetic Framework

To successfully utilize this compound, researchers must understand how the local magnetic environment of the 2-deoxy-ribose ring interacts with the aniline moiety.

The Diamagnetic Shielding Context

The aniline ring introduces a strong magnetic anisotropy (ring current effect). When the sugar moiety folds near the phenyl ring, the aromatic ring current shields or deshields specific sugar protons depending on the spatial orientation.

-

Mechanism: The

-electrons of the aniline circulate in the external magnetic field ( -